3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features an iodine atom, a benzamide group, and a benzothiazole moiety
Properties
IUPAC Name |
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVRAVVPGYYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzothiazole moiety.
Coupling Reactions: The benzamide group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit significant anticancer properties. For instance, derivatives containing the benzothiazole moiety have been shown to inhibit cell viability in various cancer cell lines, including ovarian and breast cancers. In vitro studies report IC50 values indicating effective inhibition of these cancer types.
Case Study:
A study evaluating similar benzothiazole derivatives found that several compounds demonstrated promising anticancer activity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines with IC50 values ranging from 5 to 15 µM. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antitubercular Activity
Similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of the iodine atom enhances the compound's reactivity, making it a potential candidate for developing new anti-tubercular agents.
Case Study:
In a study focused on iodine-containing compounds, researchers found that modifications to the benzothiazole moiety led to enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.5 µg/mL.
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing more complex molecules.
Reaction Types
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions involving the benzothiazole moiety.
- Coupling Reactions : The benzamide group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium azide (NaN₃), KSCN | Polar aprotic solvents (DMSO) |
| Oxidation | KMnO₄, H₂O₂ | Aqueous or organic solvents |
| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions |
Material Science Applications
In material science, this compound can be incorporated into materials designed for specific electronic or optical properties. Its unique structural features allow for tailored interactions within composite materials.
Case Study: Electronic Properties
Research has demonstrated that incorporating this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials. For example, composites made with this compound exhibited improved charge transport properties when tested in organic electronic devices.
Mechanism of Action
The mechanism of action of 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 4-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Uniqueness
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with biological targets. The presence of the benzothiazole moiety also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound possesses a unique structure characterized by an iodine atom and a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the following steps:
- Formation of Benzothiazole Moiety : This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.
- Amidation : The final step involves coupling the iodinated benzothiazole derivative with 4-aminobenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in suitable solvents.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives containing benzothiazole have shown promising results against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies have reported IC50 values indicating effective inhibition of cell viability in these cancer types .
Antimicrobial Activity
The compound's benzothiazole component is associated with notable antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting potential as new antimicrobial agents .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Cell Signaling Pathways : The compound may modulate pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Study: Anticancer Activity
A study evaluated the effects of various benzothiazole derivatives on ovarian cancer cell lines. The results indicated that modifications in the benzothiazole structure significantly influenced the potency of the compounds. For instance, a derivative with a methyl group at the 6-position exhibited enhanced activity compared to its counterparts without this substitution .
Case Study: Antimicrobial Efficacy
In another investigation, several benzothiazole derivatives were tested against Cryptococcus neoformans. The results showed that specific structural modifications led to improved antifungal activity, with some compounds achieving MICs comparable to established antifungals like amphotericin B .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
